molecular formula C12H17NO4 B8354550 Benzyl (2,4-dihydroxybutyl)carbamate

Benzyl (2,4-dihydroxybutyl)carbamate

Cat. No.: B8354550
M. Wt: 239.27 g/mol
InChI Key: RKCMHVFAZKDZGA-UHFFFAOYSA-N
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Description

Benzyl (2,4-dihydroxybutyl)carbamate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

benzyl N-(2,4-dihydroxybutyl)carbamate

InChI

InChI=1S/C12H17NO4/c14-7-6-11(15)8-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16)

InChI Key

RKCMHVFAZKDZGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CCO)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 M BH3.THF complex (80 mL, 80 mmol) was added dropwise over 30 min to a solution of 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (prepared as described in Tetrahedron (1994), 50(47), 13347-68, 13.5 g, 53.3 mmol) in THF (53 mL) at 0° C. and the RM was stirred at RT overnight. 10% acetic acid in MeOH (250 mL) was added and the mixture was stirred at RT overnight. The solvent was evaporated off under reduced pressure and the residue was dissolved in EtOAc, washed with aq. sat. NaHCO3 solution and brine, dried over Na2SO4 and the solvent was evaporated off under reduced pressure to give a residue was treated with iPr2O, filtered and dried to afford the title compound as a white solid. UPLC-MS (Condition 8) tR=0.61 min, m/z=240 [M+H]+; 1H-NMR (400 MHz, DMSO-d6) δ ppm 1H NMR (400 MHz, DMSO-d6) δ ppm 1.29-1.45 (m, 1H) 1.48-1.61 (m, 1H) 2.98 (t, J=5.56 Hz, 2H) 3.49 (dt, J=11.62, 5.56 Hz, 2H) 3.54-3.65 (m, 1H) 4.35 (t, J=5.01 Hz, 1H) 4.58 (d, J=5.26 Hz, 1H) 5.02 (s, 2H) 7.16 (t, J=5.62 Hz, 1H) 7.26-7.44 (m, 5H).
Quantity
13.5 g
Type
reactant
Reaction Step One
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Quantity
53 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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250 mL
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solvent
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared by chiral separation (Preparative chiral SFC, ChiralPak® IC-H, 250×30 mm, mobile phase: CO2/iPrOH (75:35), flow rate: 60 mL/min, back pressure: 100 bar, column temperature: 38° C., wavelength: 210 nm, cycle time: ˜3.0 min) of a racemic mixture of benzyl (2,4-dihydroxybutyl)carbamate (Stage 97.2), slower eluting isomer (Peak 2). Analytical chiral SFC (ChiralCel® OD-3, 150×4.6 mm, eluent: CO2/iPrOH+0.05% DEA (8:2), flow rate: 2.4 mL/min, back pressure: 100 bar, temperature: 33° C., 210 nm): tR=3.77 min.
Name
CO2 iPrOH
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step One

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